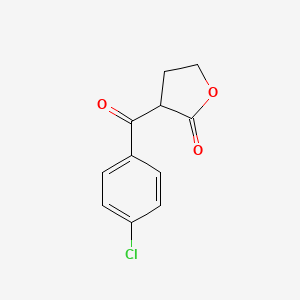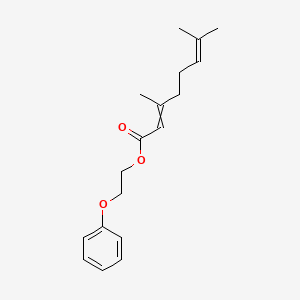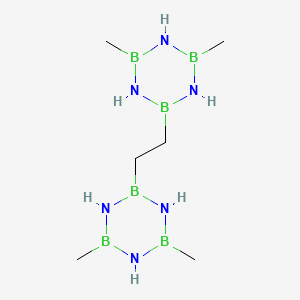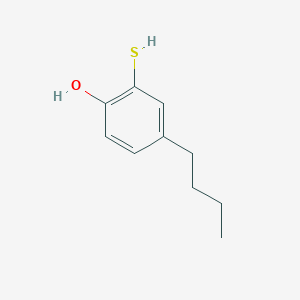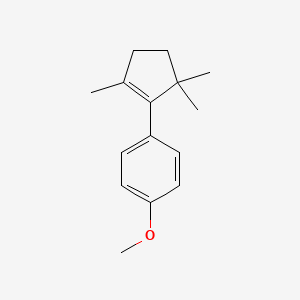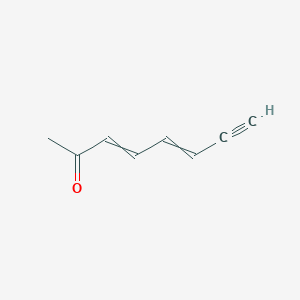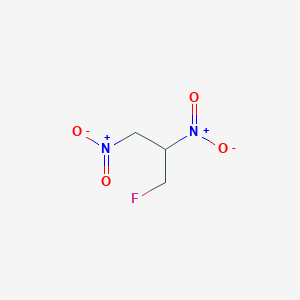![molecular formula C20H34ClNOS B14605211 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-37-9](/img/structure/B14605211.png)
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a diethylamino group, and an octylsulfanyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol typically involves multiple steps. One common approach is to start with a phenol derivative and introduce the chloro group through a chlorination reaction. The diethylamino group can be added via a Mannich reaction, which involves the condensation of formaldehyde, diethylamine, and the phenol derivative. The octylsulfanyl group is introduced through a nucleophilic substitution reaction using an appropriate octylthiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chloro group or reduce the phenol to a hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and dechlorinated products.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the diethylamino and octylsulfanyl groups can interact with hydrophobic regions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-2-[(dimethylamino)methyl]phenol: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-Chloro-2-methylphenol: Lacks the diethylamino and octylsulfanyl groups.
4-Chloro-2-[(methylamino)methyl]phenol: Contains a methylamino group instead of a diethylamino group.
Uniqueness
4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of both the diethylamino and octylsulfanyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
61151-37-9 |
|---|---|
分子式 |
C20H34ClNOS |
分子量 |
372.0 g/mol |
IUPAC名 |
4-chloro-2-(diethylaminomethyl)-6-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34ClNOS/c1-4-7-8-9-10-11-12-24-16-18-14-19(21)13-17(20(18)23)15-22(5-2)6-3/h13-14,23H,4-12,15-16H2,1-3H3 |
InChIキー |
OZENCKKDCZLAQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


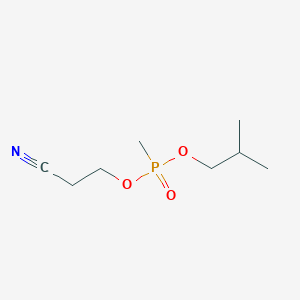
![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
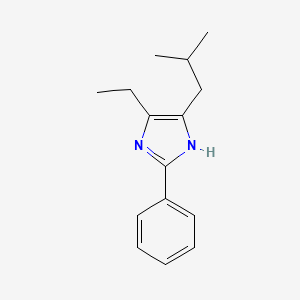
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
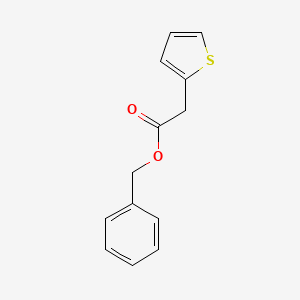
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
